molecular formula C13H18O2 B12015369 4-Cyclohexyl-2-methoxyphenol CAS No. 19521-72-3

4-Cyclohexyl-2-methoxyphenol

Cat. No.: B12015369
CAS No.: 19521-72-3
M. Wt: 206.28 g/mol
InChI Key: SFKOSFQNRNFREE-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-methoxyphenol is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.287 g/mol . It is a phenolic compound characterized by a cyclohexyl group attached to the benzene ring and a methoxy group at the ortho position relative to the hydroxyl group.

Preparation Methods

The synthesis of 4-Cyclohexyl-2-methoxyphenol can be achieved through various synthetic routes. One common method involves the hydrogenation of lignin-based phenolic compounds using supported metal catalysts. For example, hydrogenolysis of 4-phenoxyphenol using a Ni/CaO-H-ZSM-5 catalyst at 140°C and 10 bar H2 pressure in an ethanol medium can yield cyclohexanol intermediates . Another method involves the alkylation of phenolic compounds with cyclohexyl halides under basic conditions.

Chemical Reactions Analysis

4-Cyclohexyl-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be hydrogenated to form cyclohexanol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with metal catalysts, and nucleophiles like sodium methoxide. Major products formed from these reactions include cyclohexanol derivatives, quinones, and substituted phenols .

Scientific Research Applications

4-Cyclohexyl-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-methoxyphenol involves its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby reducing oxidative stress. This antioxidant activity is mediated through the stabilization of the phenoxyl radical formed after hydrogen donation .

Comparison with Similar Compounds

4-Cyclohexyl-2-methoxyphenol can be compared with other methoxyphenols such as 4-methoxyphenol and 2,6-dimethoxyphenol. While all these compounds exhibit antioxidant properties, this compound is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and potentially its bioavailability . Similar compounds include:

Properties

CAS No.

19521-72-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-cyclohexyl-2-methoxyphenol

InChI

InChI=1S/C13H18O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3

InChI Key

SFKOSFQNRNFREE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCCCC2)O

Origin of Product

United States

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